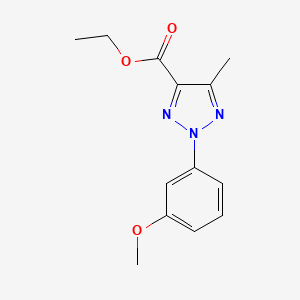![molecular formula C16H22N4O B13870517 N-methyl-1-{2-[6-(methyloxy)-1,5-naphthyridin-4-yl]ethyl}-3-pyrrolidinamine CAS No. 877177-34-9](/img/structure/B13870517.png)
N-methyl-1-{2-[6-(methyloxy)-1,5-naphthyridin-4-yl]ethyl}-3-pyrrolidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpyrrolidin-3-amine is a complex organic compound that belongs to the class of naphthyridine derivatives These compounds are known for their diverse biological activities and have been extensively studied in medicinal chemistry
Preparation Methods
The synthesis of 1-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpyrrolidin-3-amine involves several steps, typically starting with the preparation of the naphthyridine core. Common synthetic routes include:
Cross-Coupling Reactions: Employing palladium-catalyzed cross-coupling reactions to introduce various substituents onto the naphthyridine ring.
Microwave-Assisted Reactions: Using microwave irradiation to accelerate the reaction rates and improve yields.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions with halogenated reagents can introduce different functional groups onto the naphthyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpyrrolidin-3-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits various biological activities, such as antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties
Coordination Chemistry:
Mechanism of Action
The mechanism of action of 1-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The naphthyridine ring system allows it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in DNA replication, leading to antiproliferative effects . Additionally, its coordination with metal ions can enhance its biological activity by stabilizing the active form of the compound .
Comparison with Similar Compounds
1-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpyrrolidin-3-amine can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine: Known for its antibacterial and antiviral activities.
1,6-Naphthyridine: Exhibits anticancer, anti-HIV, and anti-inflammatory properties.
Fused 1,5-Naphthyridines: These compounds have versatile applications in synthetic organic chemistry and medicinal chemistry.
Properties
CAS No. |
877177-34-9 |
|---|---|
Molecular Formula |
C16H22N4O |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
1-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C16H22N4O/c1-17-13-7-10-20(11-13)9-6-12-5-8-18-14-3-4-15(21-2)19-16(12)14/h3-5,8,13,17H,6-7,9-11H2,1-2H3 |
InChI Key |
BRNLCYFQKYSZLN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(C1)CCC2=C3C(=NC=C2)C=CC(=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


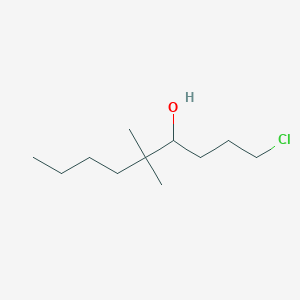
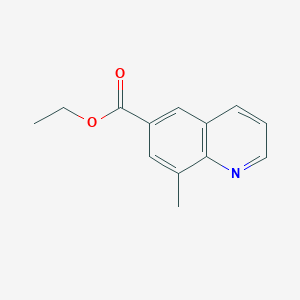

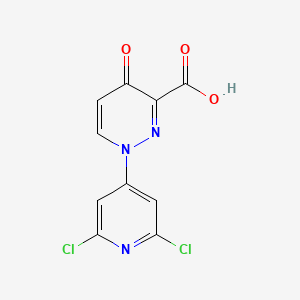
![N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline](/img/structure/B13870454.png)
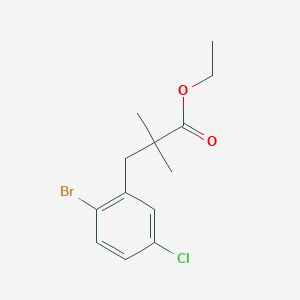
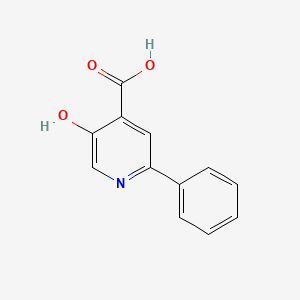
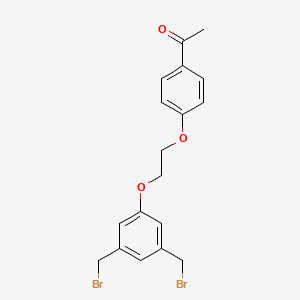
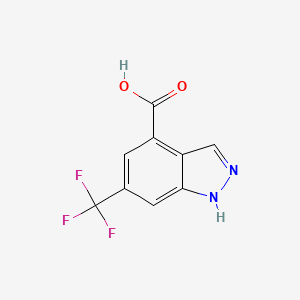

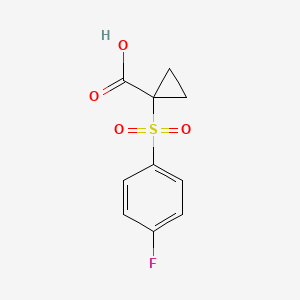
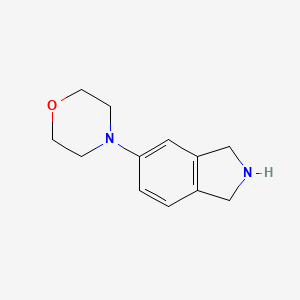
![Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B13870513.png)
